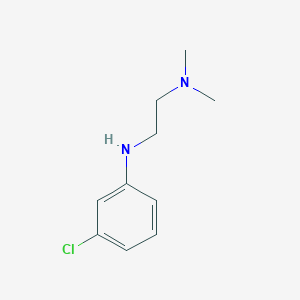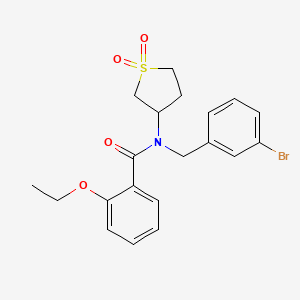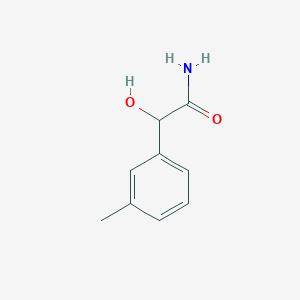
Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex heterocyclic compound.
- It contains a diazinane ring system with a trifluoromethyl group, a hydroxyphenyl moiety, and an ethyl ester.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Vorbereitungsmethoden
- One synthetic route involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .
- Intramolecular cyclization of the resulting ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in nitrobenzene under reflux conditions yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium hydride, trifluoroacetimidoyl chloride, and nitrobenzene.
- Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
- In chemistry, this compound could serve as a building block for designing novel materials or catalysts.
- In biology, it might exhibit bioactivity due to its unique structure.
- In medicine, further studies could explore its potential as an antimalarial or anti-inflammatory agent.
- In industry, it could find applications in organic synthesis or materials science.
Wirkmechanismus
- The exact mechanism remains to be elucidated, but the compound likely interacts with specific molecular targets or pathways due to its functional groups.
- Further research is needed to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to its combination of functional groups.
- Similar compounds may include other quinoline derivatives or heterocyclic structures with trifluoromethyl groups.
Remember that this compound’s potential applications and mechanisms warrant further investigation, and its uniqueness lies in its intricate structure
Eigenschaften
Molekularformel |
C14H15F3N2O5 |
|---|---|
Molekulargewicht |
348.27 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-5-3-4-6-8(7)20)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22) |
InChI-Schlüssel |
DMBBIGPNGBWBPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2O |
Löslichkeit |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12123349.png)
![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)


![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12123382.png)

![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)
![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)


